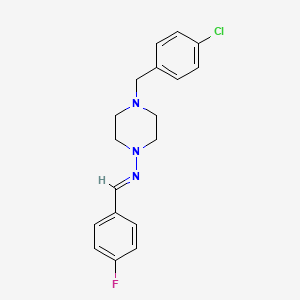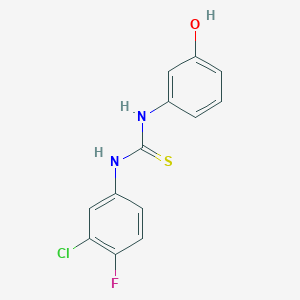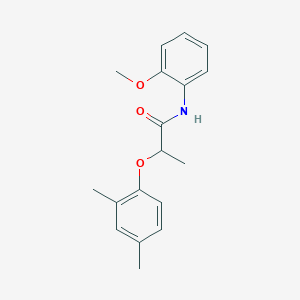
methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate
概要
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including etherification, sulfonyl chloride formation, amine reaction, and esterification, with optimized reaction conditions improving yields significantly (Xu et al., 2018). Similarly, cyclization reactions in the presence of bases have been shown to yield specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
Molecular Structure Analysis
Crystal structure analyses contribute to understanding the molecular geometry, confirming the structures and purity of synthesized compounds through techniques like 1H NMR and HPLC (Xu et al., 2018). Molecular structure, spectral, and DFT computational approaches also provide insights into the structure-activity relationships, optimizing geometry, and predicting properties like NLO, Mulliken, and MEP (Murugavel et al., 2017).
Chemical Reactions and Properties
Alkylation reactions and the study of reactivity towards different substituents highlight the chemical versatility of compounds (Rayes et al., 2010). The generation of glycosyl triflates from thioglycosides using specific systems emphasizes the compound's role in synthetic organic chemistry (Crich & Smith, 2000).
Physical Properties Analysis
Photophysical properties such as quantum yields and excited-state proton transfer offer insight into the physical characteristics of related molecular structures (Kim et al., 2021).
Chemical Properties Analysis
The study of ionic liquids based on 4-benzyl-4-methylmorpholinium salts provides detailed information on the chemical properties, including toxicity, biodegradability, and physicochemical properties, highlighting the compound's potential for various applications (Pernak et al., 2011).
科学的研究の応用
Synthesis and Physicochemical Properties
- A study detailed the synthesis of a series of morpholinium ionic liquids, highlighting their moderate to low toxicity, physicochemical properties, and potential as new biomass solvents. These compounds, including those similar to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," show promise in green chemistry applications due to their environmental compatibility and efficacy in dissolving cellulose (Pernak et al., 2011).
Biological Applications
- In the field of medicinal chemistry, compounds structurally related to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate" have been investigated for their potential as therapeutic agents. For example, indazole arylsulfonamides, which share a similar sulfonamide motif, were synthesized and evaluated as antagonists for the CC-chemokine receptor 4 (CCR4), showing significant bioactivity. These findings highlight the potential of such compounds in drug development and therapeutic applications (Procopiou et al., 2013).
Enzyme Inhibition Studies
- Sulfonamide derivatives, akin to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," have been synthesized and studied for their inhibitory effects on enzymes such as acetylcholinesterase. These studies are crucial for understanding the therapeutic potential of these compounds in treating diseases like Alzheimer's (Abbasi et al., 2018).
Antimicrobial Activities
- Research has also explored the antimicrobial properties of triazole derivatives, which, like "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate," contain heterocyclic and sulfonamide functionalities. These compounds have shown good to moderate activities against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Bektaş et al., 2010).
Photopolymerization Studies
- The potential of compounds structurally similar to "methyl 4-methoxy-3-(4-morpholinylsulfonyl)benzoate" in photopolymerization processes has also been investigated. These studies are significant for the development of new materials and coatings with advanced properties, contributing to fields such as materials science and engineering (Guillaneuf et al., 2010).
特性
IUPAC Name |
methyl 4-methoxy-3-morpholin-4-ylsulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-18-11-4-3-10(13(15)19-2)9-12(11)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKINLGZEIVOYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-3-(morpholinosulfonyl)benzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)
![3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5513964.png)
![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)


![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)


![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5514030.png)